molecular formula C19H22N2O3S B2689823 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide CAS No. 313403-60-0

4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide

Cat. No.: B2689823
CAS No.: 313403-60-0
M. Wt: 358.46
InChI Key: QRSYCQCXMPCSCK-UHFFFAOYSA-N
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Description

4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a benzamide core substituted with a piperidin-1-ylsulfonyl group and a p-tolyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the p-tolyl group through a coupling reaction. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution. The process can be summarized as follows:

    Formation of Piperidin-1-ylsulfonyl Chloride: Piperidine reacts with a sulfonyl chloride derivative in the presence of a base.

    Coupling Reaction: The resulting piperidin-1-ylsulfonyl chloride is then coupled with p-tolylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylsulfonyl group can form strong interactions with active sites, while the benzamide core provides stability and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-1-ylsulfonyl)-N-(phenyl)benzamide
  • 4-(morpholin-1-ylsulfonyl)-N-(p-tolyl)benzamide
  • 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide

Uniqueness

4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is unique due to the specific combination of the piperidin-1-ylsulfonyl group and the p-tolyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-5-9-17(10-6-15)20-19(22)16-7-11-18(12-8-16)25(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSYCQCXMPCSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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